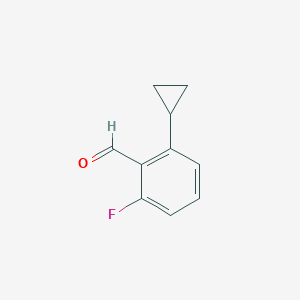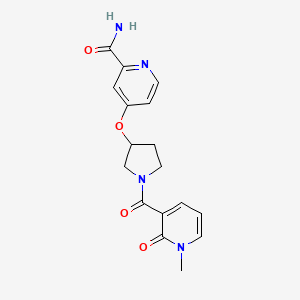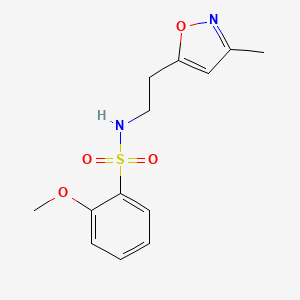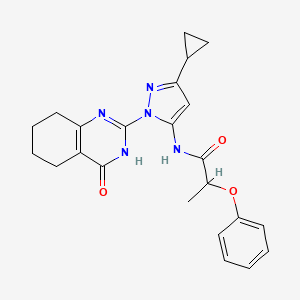
2-Cyclopropyl-6-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-6-fluorobenzaldehyde is a versatile chemical compound widely used in scientific research. It exhibits intriguing properties and finds applications in diverse fields, including pharmaceutical and material science. Its unique structure and reactivity make it a valuable tool for scientists exploring new frontiers.
科学的研究の応用
2-Cyclopropyl-6-fluorobenzaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science.
Safety and Hazards
作用機序
Target of Action
It is known that fluorobenzaldehyde compounds can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .
Mode of Action
It is known that the fluorine in fluorobenzaldehyde can be replaced via an oxidation reaction . This suggests that the compound may interact with its targets through nucleophilic substitution or oxidation reactions .
Biochemical Pathways
It is known that cyclopropane-containing compounds can be involved in diverse biochemical pathways . For instance, cyclopropane fatty acid biosynthesis in plants involves a series of enzymatic reactions .
Pharmacokinetics
Result of Action
One study suggests that similar xenochemicals can be converted to dissimilar products in whole-cell catalysis . This implies that 2-Cyclopropyl-6-fluorobenzaldehyde could potentially be converted into a variety of different products within a cellular environment .
Action Environment
It is known that the properties of similar compounds can be tuned by modifying the cellular redox state .
準備方法
The synthesis of 2-Cyclopropyl-6-fluorobenzaldehyde involves several steps. One common method includes the reaction of cyclopropylmagnesium bromide with 2,6-difluorobenzaldehyde under controlled conditions. This reaction typically requires anhydrous solvents and a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
化学反応の分析
2-Cyclopropyl-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: Aldol condensation reactions can occur with other aldehydes or ketones in the presence of a base, forming β-hydroxy aldehydes or ketones.
類似化合物との比較
2-Cyclopropyl-6-fluorobenzaldehyde can be compared with other similar compounds, such as:
2-Fluorobenzaldehyde: Lacks the cyclopropyl group, leading to different reactivity and applications.
6-Fluoro-2-methylbenzaldehyde: Contains a methyl group instead of a cyclopropyl group, affecting its chemical properties and uses.
2-Cyclopropylbenzaldehyde: Lacks the fluorine atom, resulting in different chemical behavior and applications.
特性
IUPAC Name |
2-cyclopropyl-6-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWIUCWQYKLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)
![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2444865.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2444866.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)

![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2444874.png)
![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2444878.png)

![2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2444880.png)
![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2444882.png)
![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444883.png)
